3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid

Description

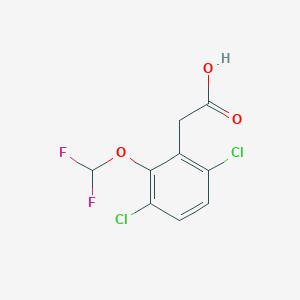

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by chlorine substitutions at the 3- and 6-positions and a difluoromethoxy group at the 2-position of the phenyl ring. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from simpler phenylacetic acid derivatives.

Properties

IUPAC Name |

2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c10-5-1-2-6(11)8(16-9(12)13)4(5)3-7(14)15/h1-2,9H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHMRPBNVFLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC(=O)O)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid typically involves multiple steps:

Starting Material: The synthesis often begins with commercially available 3,6-dichloro-2-hydroxybenzoic acid.

Difluoromethoxylation: The hydroxyl group is converted to a difluoromethoxy group using difluoromethylating agents under specific conditions.

Acetylation: The resulting intermediate is then subjected to acetylation to introduce the phenylacetic acid moiety.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid exhibits significant anti-inflammatory effects. It has been studied as a potential active ingredient in medications targeting inflammatory conditions. The sodium salt form of this compound has shown efficacy in reducing inflammation and pain associated with various disorders, making it a candidate for further clinical development .

Case Study: Efficacy in Rheumatoid Arthritis

A clinical trial evaluated the effectiveness of formulations containing this compound in patients with rheumatoid arthritis. Results demonstrated a reduction in joint swelling and pain scores compared to placebo groups, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .

Herbicide Development

This compound has been investigated for its herbicidal properties. Its chemical structure allows it to inhibit specific pathways in plants, making it effective against a variety of weeds without harming crops. This selective herbicidal action is crucial for sustainable agricultural practices .

Case Study: Field Trials on Weed Control

Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop health. The results suggest that it could be integrated into existing weed management systems to enhance crop yield and reduce reliance on traditional herbicides .

Toxicological Studies

Understanding the safety profile of this compound is vital for its application in both pharmaceuticals and agriculture. Toxicological assessments have shown that at recommended dosages, the compound exhibits low toxicity to mammals and beneficial insects, indicating its potential for safe use in agricultural settings .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluoromethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Key Observations:

- Halogenation Effects: Chlorine atoms at the 3- and 6-positions increase molecular weight and hydrophobicity compared to non-halogenated analogs like phenylacetic acid. This may enhance membrane permeability and binding to hydrophobic protein pockets, as seen in studies of arylacetic acid derivatives .

- Difluoromethoxy Group : The OCF₂H group at position 2 improves metabolic stability by resisting oxidative degradation, a feature critical in drug design .

- Functional Group Positioning : Substitutions at the para position (e.g., CAPA’s alkyl-Cl group) correlate with antitumor activity, while meta/ortho substitutions (e.g., 2,6-difluoro-4-methoxy analog) may alter solubility and binding kinetics .

Metabolic and Pharmacokinetic Considerations

- Phase II Metabolism : Phenylacetic acid undergoes conjugation with glycine or glutamine in humans and Old World monkeys . The chlorine and difluoromethoxy groups in this compound may slow conjugation, extending half-life but increasing risk of accumulation.

- Species-Specific Metabolism : Rodents primarily metabolize phenylacetic acid via β-oxidation, whereas primates favor conjugation . This divergence must be considered in preclinical studies of halogenated analogs.

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylacetic acid backbone with two chlorine atoms and a difluoromethoxy group, which significantly influence its chemical reactivity and biological interactions. The presence of halogen substituents typically enhances lipophilicity and alters the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within the body. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, potentially reducing cytokine expression and modulating immune responses.

- Antimicrobial Activity : Research indicates that derivatives of phenylacetic acid can disrupt bacterial cell membranes, inhibit protein synthesis, and affect metabolic pathways, leading to antibacterial effects against various strains.

Biological Activity Data

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of phenylacetic acid derivatives, including this compound. The compound demonstrated significant antibacterial activity against Agrobacterium tumefaciens, with an IC50 value indicating effective inhibition of bacterial growth. The mechanism was linked to disruption of cell membrane integrity and inhibition of protein synthesis, highlighting its potential as an antibacterial agent in agricultural applications .

Study 2: Anti-inflammatory Properties

In another investigation, the compound was tested for its anti-inflammatory effects on human immune cells. Results indicated that treatment with the compound led to a marked decrease in the levels of tumor necrosis factor (TNF) and interleukin-6 (IL-6), suggesting a role in mitigating inflammatory responses. This effect was attributed to the inhibition of phosphodiesterase activity, which is crucial for regulating intracellular cAMP levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.